

Spectroscopic Data for 5-Methoxyimidazo[1,2-a]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxyimidazo[1,2-a]pyridine

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Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of numerous marketed drugs such as Zolpidem, Alpidem, and Saripidem.^[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutic agents. The functionalization of this core allows for the fine-tuning of its pharmacological and physicochemical properties.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for a specific derivative: **5-Methoxyimidazo[1,2-a]pyridine**. Understanding the spectroscopic signature of this molecule is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its metabolites or more complex derivatives in drug discovery and development pipelines.

This document is structured to provide not only the spectral data but also the underlying scientific rationale for the observed and predicted values, alongside standardized protocols for data acquisition.

Molecular Structure and Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used throughout this guide. The methoxy group at the C5 position

significantly influences the electronic distribution and, consequently, the spectroscopic characteristics of the molecule.

Caption: Molecular structure and numbering of **5-Methoxyimidazo[1,2-a]pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.^[2] The analysis of both ^1H and ^{13}C NMR spectra allows for the complete assignment of the carbon-hydrogen framework.

^1H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different protons in the molecule. The electron-donating methoxy group at C5 is expected to shield the protons on the pyridine ring, causing an upfield shift (to lower ppm values) compared to the unsubstituted parent compound.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
H-8	~8.0 - 8.2	d	~7.0	Deshielded due to proximity to the electronegative bridgehead nitrogen (N4).
H-2	~7.6 - 7.8	s	-	Located on the electron-deficient imidazole ring.
H-3	~7.2 - 7.4	s	-	Also on the imidazole ring, typically slightly upfield from H-2.
H-7	~7.0 - 7.2	t	~7.0 - 8.0	Coupled to both H-6 and H-8.
H-6	~6.6 - 6.8	d	~8.0	Shielded by the adjacent C5-methoxy group.
OCH ₃	~3.9 - 4.1	s	-	Typical chemical shift for an aryl methoxy group.

Note: These are predicted values based on data from related imidazo[1,2-a]pyridine structures and known substituent effects. Actual experimental values may vary slightly.

Expertise & Experience Insights: The most notable feature in the ¹H NMR spectrum is the significant upfield shift of the H-6 proton. This is a direct consequence of the strong electron-donating resonance effect of the methoxy group at the ortho position (C5). The protons on the five-membered imidazole ring (H-2 and H-3) typically appear as singlets, as their coupling to

each other is negligible. The relative positions of H-2 and H-3 can sometimes vary depending on the solvent and other substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, CH₃, and quaternary carbons.[3]

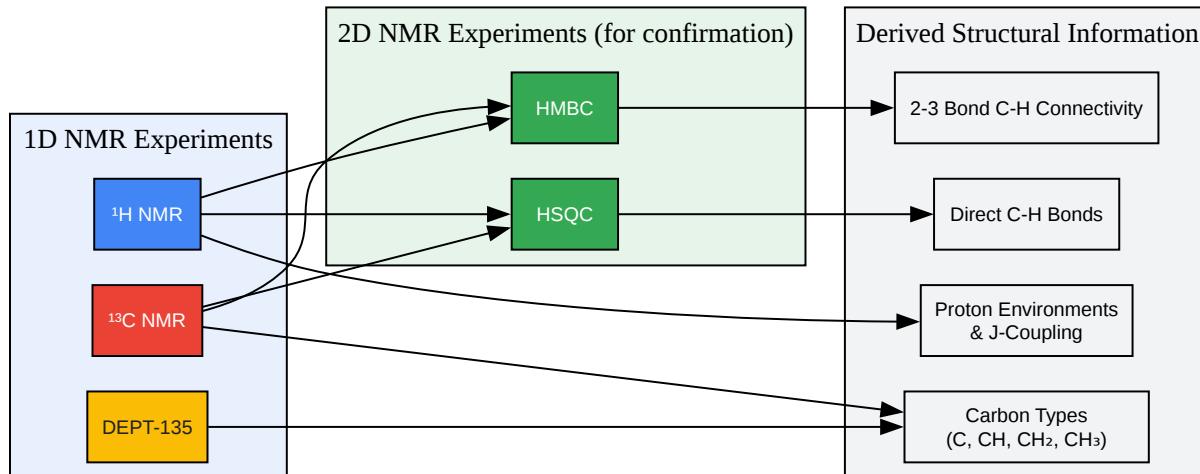
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon	Predicted Chemical Shift (δ , ppm)	DEPT-135	Rationale for Assignment
C5	~155 - 160	Quaternary (No signal)	Directly attached to the electronegative oxygen, highly deshielded.
C9	~145 - 148	Quaternary (No signal)	Bridgehead carbon involved in two aromatic rings.
C2	~130 - 135	CH (Positive)	Carbon in the electron-deficient imidazole ring.
C7	~125 - 128	CH (Positive)	Aromatic CH in the pyridine ring.
C8	~117 - 120	CH (Positive)	Aromatic CH adjacent to the bridgehead nitrogen.
C3	~115 - 118	CH (Positive)	Typically upfield from C2 in the imidazole ring.
C6	~105 - 110	CH (Positive)	Shielded by the strong electron-donating effect of the C5-methoxy group.
OCH ₃	~55 - 58	CH ₃ (Positive)	Typical chemical shift for a methoxy carbon.

Note: These are predicted values. The assignment of aromatic carbons, particularly C7 and C8, can be confirmed using 2D NMR techniques like HSQC and HMBC.

Trustworthiness & Self-Validation: The predicted chemical shifts form a self-consistent dataset. For instance, the highly shielded nature of C6 (~105-110 ppm) is consistent with the predicted

upfield shift of its attached proton, H-6 (~6.6-6.8 ppm). A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment would directly correlate the proton signals with their attached carbons, providing definitive validation of these assignments.



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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[\[4\]](#)

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100 - 3000	Medium	C-H Stretch	Aromatic (Imidazopyridine C-H)
2950 - 2850	Medium	C-H Stretch	Aliphatic (O-CH ₃)
1640 - 1580	Strong	C=C / C=N Stretch	Aromatic Ring System
1280 - 1240	Strong	C-O Stretch	Aryl-Alkyl Ether (Asymmetric)
1050 - 1010	Medium	C-O Stretch	Aryl-Alkyl Ether (Symmetric)
~850 - 750	Strong	C-H Bend	Out-of-plane bending for substituted pyridine

Expertise & Experience Insights: The most diagnostic peaks for **5-Methoxyimidazo[1,2-a]pyridine** are the strong C-O stretching bands of the aryl-alkyl ether group, expected around 1280-1240 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both the heterocyclic ring and the methoxy group. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to this molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[5] Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar, thermally labile molecules like imidazo[1,2-a]pyridine derivatives, as it typically produces an intact protonated molecular ion [M+H]⁺.^[6]

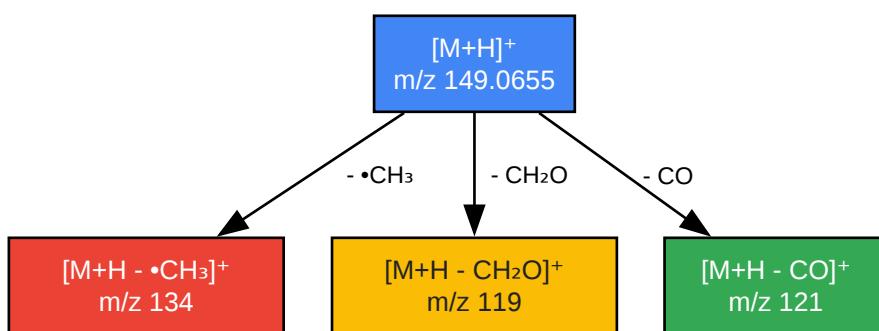
Predicted Mass Spectrometry Data (ESI-MS)

- Molecular Formula: C₈H₈N₂O
- Molecular Weight: 148.16 g/mol

- Predicted $[M+H]^+$: m/z 149.0655

Expected Fragmentation Pattern (MS/MS of m/z 149.0655): Tandem mass spectrometry (MS/MS) of the protonated molecular ion can provide structural information. Key fragmentation pathways for imidazo[1,2-a]pyridines often involve the cleavage of the pyridine or imidazole ring. For the 5-methoxy derivative, a prominent loss of a methyl radical ($\cdot\text{CH}_3$, 15 Da) or formaldehyde (CH_2O , 30 Da) from the methoxy group is highly probable.

- Loss of $\cdot\text{CH}_3$: m/z 149 \rightarrow m/z 134
- Loss of CH_2O : m/z 149 \rightarrow m/z 119
- Loss of CO: m/z 149 \rightarrow m/z 121 (following rearrangement)



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Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocols

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for solid organic compounds like **5-Methoxyimidazo[1,2-a]pyridine**.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.
- Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial. Tetramethylsilane (TMS) is typically used as an internal reference (δ 0.00 ppm).

- **Filtration:** Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
- **Acquisition:** Place the NMR tube in the spectrometer. Acquire ^1H , ^{13}C , and DEPT-135 spectra according to standard instrument parameters. For unambiguous assignment, 2D experiments (COSY, HSQC, HMBC) should be performed.[3]

Protocol 2: FT-IR Spectroscopy (Thin Solid Film Method)

- **Sample Preparation:** Place a small amount (~1-2 mg) of the solid sample in a clean vial.
- **Dissolution:** Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to fully dissolve the solid.[8]
- **Film Casting:** Using a pipette, deposit one or two drops of the solution onto the surface of a single salt plate (e.g., KBr or NaCl).[4][8]
- **Evaporation:** Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.
- **Acquisition:** Place the plate in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.

Protocol 3: ESI-Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for mass spectrometry, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
- **Infusion:** The solution can be directly infused into the ESI source via a syringe pump or injected into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS).[5]
- **Ionization:** In the ESI source, a high voltage is applied to the liquid to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated ions $[\text{M}+\text{H}]^+$.[6][9]

- Analysis: The ions are guided into the mass analyzer. For MS/MS analysis, the $[M+H]^+$ ion is selected and fragmented by collision-induced dissociation (CID) to generate the product ion spectrum.[10]

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